molecular formula C8H8ClNO4 B2679749 (4-Chloro-5-methoxy-2-nitrophenyl)methanol CAS No. 1823319-30-7

(4-Chloro-5-methoxy-2-nitrophenyl)methanol

Cat. No. B2679749
CAS RN: 1823319-30-7
M. Wt: 217.61
InChI Key: RSRSRWOPVRQZQW-UHFFFAOYSA-N
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Description

“(4-Chloro-5-methoxy-2-nitrophenyl)methanol” is a chemical compound with the CAS Number: 1823319-30-7 . It has a molecular weight of 217.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 . This code is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 125-127 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Ruthenium Catalyzed Reductions

Research by Watanabe et al. (1984) highlighted the catalytic reductions of nitroarenes, including those with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes using formic acid and RuCl2(PPh3)3 catalyst. This study signifies the compound's potential in catalytic reductions, showcasing high yields and selectivity in transformations (Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, & Y. Tsuji, 1984).

Abraham Model Correlations

Hart et al. (2015) conducted experiments to determine solubilities and derived Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase, involving various compounds including nitrobenzoic acids and methoxybenzoic acids. This work provides insights into the solubility behavior of compounds related to (4-Chloro-5-methoxy-2-nitrophenyl)methanol in different solvents (Hart, E., Grover, D., Zettl, H., Koshevarova, V., Zhang, S., Dai, C., Acree, W., Sedov, I., Stolov, M., & Abraham, M., 2015).

Kinetic Studies on Sulfur Compounds

Buncel and Raoult (1972) explored the kinetics of sulfur-oxygen and sulfur-chlorine bond scission in the methanolysis of p-nitrophenyl chlorosulfate, shedding light on bond scission processes relevant to this compound's structural analogs. This study adds valuable information regarding the reactivity of sulfur-containing compounds in methanol (Buncel, E. & Raoult, A., 1972).

Chemoselective Reactions and Compound Syntheses

Research into the chemoselective reactions and syntheses involving compounds structurally similar to this compound highlights the utility of such compounds in synthetic chemistry. For instance, studies have detailed the chemoselective reductive coupling of nitroarenes using magnesium in methanol, indicating the role of this compound related compounds in facilitating such reactions (Khurana, J. & Ray, A., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(4-chloro-5-methoxy-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRSRWOPVRQZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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